4-Methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol
CAS No.: 83282-91-1
Cat. No.: VC21194699
Molecular Formula: C9H8F4O2
Molecular Weight: 224.15 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 83282-91-1 |
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Molecular Formula | C9H8F4O2 |
Molecular Weight | 224.15 g/mol |
IUPAC Name | [2,3,5,6-tetrafluoro-4-(methoxymethyl)phenyl]methanol |
Standard InChI | InChI=1S/C9H8F4O2/c1-15-3-5-8(12)6(10)4(2-14)7(11)9(5)13/h14H,2-3H2,1H3 |
Standard InChI Key | YFHZSPDQKWFAPH-UHFFFAOYSA-N |
SMILES | COCC1=C(C(=C(C(=C1F)F)CO)F)F |
Canonical SMILES | COCC1=C(C(=C(C(=C1F)F)CO)F)F |
Chemical Structure and Properties
Basic Information
4-Methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol (CAS: 83282-91-1) is a fluorinated organic compound with the molecular formula C₉H₈F₄O₂ . This compound features a benzene ring with four fluorine atoms at positions 2, 3, 5, and 6, a methoxymethyl group at position 4, and a hydroxymethyl (benzyl alcohol) group. The systematic IUPAC name is [2,3,5,6-tetrafluoro-4-(methoxymethyl)phenyl]methanol . The compound has several synonyms including:
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4-Methoxymethyl-2,3,5,6-tetrafluorobenzenemethanol
The molecular weight of this compound is 224.152 g/mol, with an exact mass of 224.046036 . Its structure combines both polar hydroxyl and ether functional groups with a highly fluorinated aromatic ring, contributing to its unique chemical behavior.
Physical Properties
The physical properties of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol have been well-characterized through various analytical techniques. The compound appears as a white crystalline solid at room temperature . Table 1 summarizes the key physical properties of this compound.
Table 1: Physical Properties of 4-Methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol
These physical properties reflect the compound's partially polar character, with the hydroxyl and methoxy groups contributing to its moderate solubility in polar organic solvents. The relatively high boiling point compared to molecules of similar molecular weight indicates significant intermolecular forces, likely hydrogen bonding through the alcohol functional group.
Chemical Properties
The chemical behavior of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol is influenced by its multiple functional groups. The primary alcohol group makes it susceptible to oxidation reactions and allows for the formation of esters and ethers. The methoxy group provides an additional site for chemical modifications. The tetrafluorinated aromatic ring significantly affects the electronic distribution within the molecule, making it chemically distinct from non-fluorinated analogs.
The logP value of 1.01 indicates a balance between hydrophilic and lipophilic properties , which is consistent with a molecule containing both polar functional groups and a fluorinated aromatic system. This balanced partition coefficient contributes to its effectiveness as a biomarker, as it can be distributed in biological systems while still being excreted in urine.
Synthesis Methods
Patent Synthesis Procedure
A comprehensive synthetic method for 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol has been documented in patents, particularly in CN102731269B . The synthesis proceeds through a three-step reaction sequence as follows:
Step 1: Conversion of 2,3,5,6-tetrafluorobenzyl alcohol to 3-halomethyl-1,2,4,5-tetrafluorobenzene
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Reaction of 2,3,5,6-tetrafluorobenzyl alcohol with hydrogen halide (HCl or HBr)
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Temperature range: 40-120°C
Step 2: Formation of 3-methoxymethyl-1,2,4,5-tetrafluorobenzene
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Reaction of 3-halomethyl-1,2,4,5-tetrafluorobenzene with methanol
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Catalyst: Inorganic alkali
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Temperature range: 0-65°C
Step 3: Conversion to 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol
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Reaction of 3-methoxymethyl-1,2,4,5-tetrafluorobenzene with an organic lithium reagent
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Addition of formaldehyde gas
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Temperature range: 0 to -78°C
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Reaction time: 0.5-5 hours
The patent claims that this synthetic method provides several advantages, including good reaction selectivity, economically available reagents, high reaction yields, and high product purity .
Specific Reaction Conditions
Several embodiments of the synthesis method have been documented, demonstrating the versatility of the approach. For example:
Embodiment 1:
The first step involves adding 50 grams of the starting compound (2,3,5,6-tetrafluorobenzyl alcohol), 150 grams of concentrated hydrochloric acid, and 200 grams of toluene into a 500 ml four-neck flask. The mixture is stirred and heated to 70°C for 10 hours. After cooling to room temperature, the organic phase is separated, dried, and precipitated to obtain 49.8 g of the intermediate compound with a purity of 98.3% .
Embodiment 2:
A variant of the first step uses 54 grams of the starting compound, 130 grams of concentrated hydrochloric acid, and 250 grams of n-heptane. The reaction proceeds at 75°C for 8 hours, after which the organic phase is separated, cooled, crystallized, and filtered to obtain 50.3 g of the intermediate with a purity of 99.2% .
These specific reaction conditions highlight the flexibility in solvent choice and reaction parameters while maintaining high yields and product purity.
Applications and Significance
Industrial Applications
4-Methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol serves several industrial purposes, with particular importance in the pharmaceutical sector. It is utilized as a pharmaceutical intermediate in the synthesis of various active pharmaceutical ingredients . The unique combination of fluorine atoms on the aromatic ring makes it valuable for developing fluorinated pharmaceuticals, which often exhibit enhanced metabolic stability and binding selectivity.
Additionally, this compound has been reported as a health product additive , though specific applications in this domain require further research. The presence of multiple functional groups (alcohol, ether, and fluorinated aromatic ring) provides multiple sites for chemical modifications, making it a versatile building block in organic synthesis.
Biological Significance
Perhaps the most well-documented biological significance of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol is its role as a metabolite of metofluthrin, a fluorine-containing pyrethroid widely used in mosquito repellents . Metofluthrin is metabolized in the body, leading to the formation of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol, which is subsequently excreted in urine.
The metabolism of metofluthrin represents an important aspect of environmental health, as pyrethroid insecticides are widely used in household and agricultural applications. Understanding the metabolic fate of these compounds is crucial for assessing their safety profiles and potential environmental impacts.
Use as a Biomarker
Research has established 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol as an optimal biomarker for monitoring metofluthrin exposure in populations . Studies in rats have demonstrated that urinary excretion of this compound is proportional to metofluthrin absorption across a wide exposure range .
This proportional relationship makes it particularly valuable for biomonitoring purposes, as it allows researchers and health professionals to assess the degree of metofluthrin exposure based on urinary concentrations of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol. Such biomonitoring is essential for:
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Assessing occupational exposure among workers handling metofluthrin-based products
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Evaluating environmental exposure in the general population
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Conducting post-market surveillance of metofluthrin-containing consumer products
The efficacy of this compound as a biomarker was established through moment analysis of urinary excretion kinetics in rat models, providing a scientific basis for its application in human biomonitoring studies .
Toxicological Profile
The compound's presence in urine as a metabolite suggests that mammalian systems have evolved mechanisms to process and eliminate it, though the specific detoxification pathways require further elucidation. Studies focusing on its toxicokinetics have been primarily conducted in rat models, demonstrating efficient urinary excretion .
Future research should focus on:
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Comprehensive toxicological profiling of this compound
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Establishing safe exposure limits in occupational settings
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Investigating potential long-term effects of chronic low-level exposure
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Developing standardized analytical methods for its detection in biological matrices
Research Developments
Recent research on 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol has focused primarily on its application as a biomarker for metofluthrin exposure. Studies have established the relationship between metofluthrin absorption and urinary excretion of this metabolite, validating its utility in biomonitoring programs .
The development of synthetic methods with improved efficiency and environmental sustainability represents another area of active research. The patented synthesis method described earlier provides advantages over previous approaches, including reduced generation of by-products, shortened reaction steps, and milder reaction conditions .
Further research opportunities include:
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Development of more sensitive and specific analytical methods for detecting this compound in complex biological matrices
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Investigation of structure-activity relationships to understand how structural modifications might affect its biological properties
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Exploration of additional applications in pharmaceutical development
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Assessment of its environmental fate and potential ecological impacts
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